3-Bromo-5-fluoro-4-(2-methoxyethoxy)benzoic acid
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Overview
Description
3-Bromo-5-fluoro-4-(2-methoxyethoxy)benzoic acid is an organic compound with the molecular formula C10H11BrO4 It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and a methoxyethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-(2-methoxyethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination and fluorination of a benzoic acid derivative, followed by the introduction of the methoxyethoxy group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Safety measures are also crucial to handle the reactive intermediates and hazardous chemicals involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-(2-methoxyethoxy)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoic acid derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-5-fluoro-4-(2-methoxyethoxy)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in molecular biology studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-(2-methoxyethoxy)benzoic acid depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-fluoro-2-methoxyphenylboronic acid
- 2-Bromo-5-fluoro-2-methoxyacetophenone
- 4-Bromo-5-fluoro-2-nitrobenzoic acid methyl ester
Uniqueness
3-Bromo-5-fluoro-4-(2-methoxyethoxy)benzoic acid is unique due to the specific combination of bromine, fluorine, and methoxyethoxy groups on the benzoic acid core. This unique structure imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
3-bromo-5-fluoro-4-(2-methoxyethoxy)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO4/c1-15-2-3-16-9-7(11)4-6(10(13)14)5-8(9)12/h4-5H,2-3H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKUBDOCSQWYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1Br)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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